

# Technical Guide: Chemical Structure and Characterization of Creoside III

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## Compound of Interest

Compound Name: *Creoside III*

Cat. No.: *B13447323*

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## Executive Summary

**Creoside III** (CAS: 1038602-12-8) is a specialized acyclic alcohol glycoside found primarily in the roots of *Rhodiola crenulata* (Crassulaceae).<sup>[1][2][3]</sup> Unlike the sesquiterpene lactones often associated with the genus *Crepis* (to which the name might erroneously suggest a link), **Creoside III** is a hybrid molecule composed of a phenolic moiety, a hemiterpene-derived linker, and a carbohydrate unit.

This guide provides a rigorous structural analysis, isolation workflow, and characterization profile for researchers investigating the phytochemical constituents of adaptogenic botanicals.

## Chemical Identity & Structural Elucidation<sup>[4][5]</sup> Nomenclature and Identifiers

Parameter	Detail
Common Name	Creoside III
IUPAC Name	[(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate
Molecular Formula	C <sub>18</sub> H <sub>24</sub> O <sub>9</sub>
Molecular Weight	384.38 g/mol
PubChem CID	101843543
Classification	Acyclic alcohol glycoside / Phenylpropanoid derivative

## Structural Connectivity

The architecture of **Creoside III** is defined by three distinct pharmacophores linked covalently:

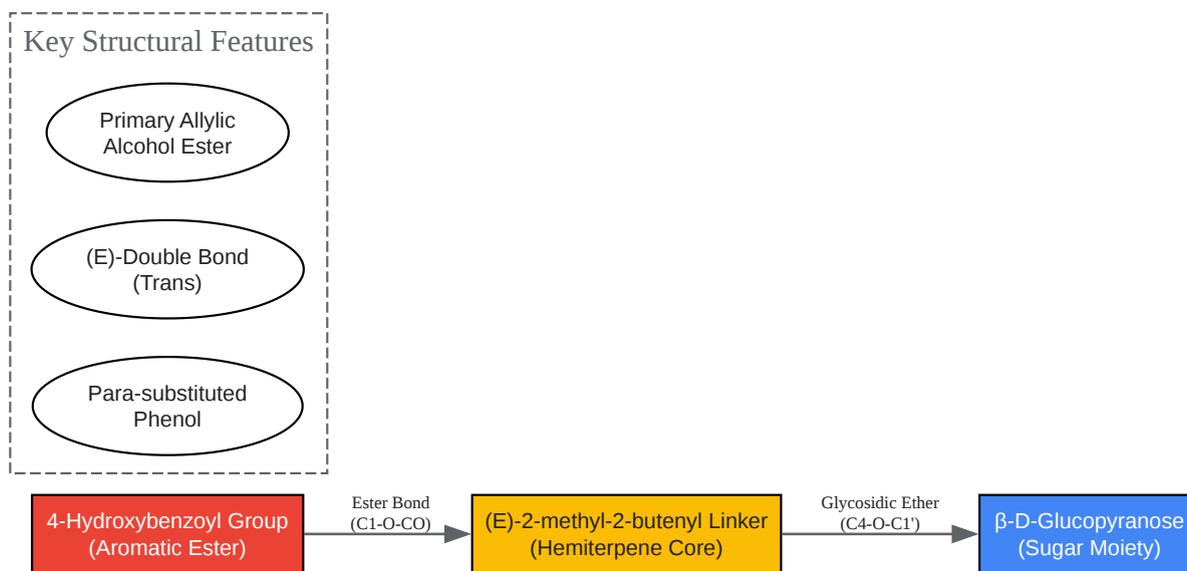
- **Aglycone Core (Linker):** An acyclic hemiterpene unit, specifically (E)-2-methyl-2-butene-1,4-diol.
- **Aromatic Moiety:** A 4-hydroxybenzoyl group (p-hydroxybenzoic acid) esterified to the C-1 position of the hemiterpene linker.
- **Glycosidic Moiety:** A  
  
-D-glucopyranosyl unit attached via an ether linkage to the C-4 position of the hemiterpene linker.

Stereochemical Configuration:

- **Olefin:** The double bond at C-2 of the butenyl chain possesses an (E) (trans) configuration, placing the C-1 methylene and C-4 methylene on opposite sides.
- **Sugar:** The glucose moiety is in the  
  
-anomeric form.

## Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and functional group relationships within **Creoside III**.



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Caption: Structural connectivity of **Creoside III**, highlighting the ester linkage between the benzoate and the hemiterpene linker, and the glycosidic bond to glucose.

## Isolation & Characterization Protocols

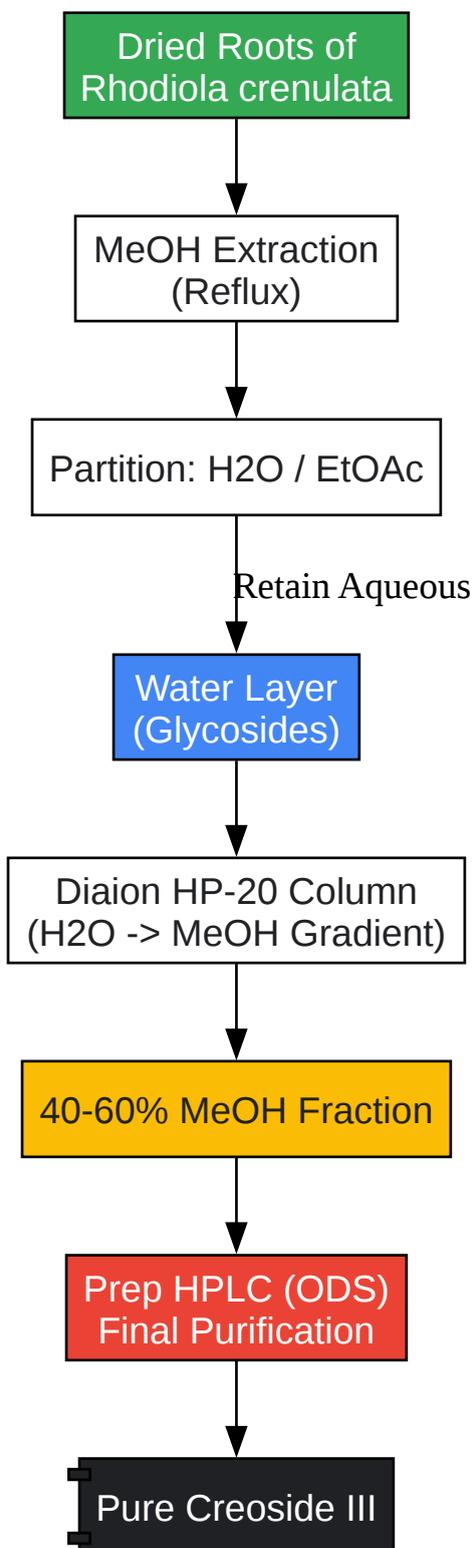
The isolation of **Creoside III** requires fractionation of the polar constituents of *Rhodiola crenulata*. The following protocol is based on the methodology established by Nakamura et al. (2008).

## Extraction Workflow

Objective: Isolate pure **Creoside III** from dried root material.[1]

- Extraction:

- Reflux air-dried, powdered roots of *R. crenulata* with Methanol (MeOH).<sup>[1][2]</sup>
- Evaporate solvent to obtain a methanolic residue.
- Partitioning:
  - Suspend residue in water.
  - Partition with Ethyl Acetate (EtOAc) to remove non-polar lipids and aglycones.
  - Retain the Water layer (contains glycosides).
- Chromatographic Separation (Diaion HP-20):
  - Load water layer onto a Diaion HP-20 column.
  - Elute with a gradient of .
  - **Creoside III** typically elutes in the 40-60% MeOH fraction.
- Purification (Silica & HPLC):
  - Subject the active fraction to Silica Gel column chromatography ( ).
  - Final purification via preparative HPLC (ODS column, gradient).



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Caption: Step-by-step isolation workflow for **Creoside III** from *Rhodiola crenulata* roots.

## Spectroscopic Characterization

To validate the identity of **Creoside III**, compare experimental data against the following reference values.

### UV Spectroscopy

- (MeOH): ~256 nm.
- Interpretation: Characteristic of the p-hydroxybenzoate chromophore.

### Nuclear Magnetic Resonance (NMR) Profile (CD3OD)

Position	(ppm)	(ppm)	Multiplicity	Assignment
Aglycone C-1	4.70	68.5	s (br)	Allylic CH <sub>2</sub> -O-CO
Aglycone C-2	-	131.0	q	Quaternary Olefinic
Aglycone C-3	5.75	128.5	t	Olefinic CH
Aglycone C-4	4.25	64.2	d	Allylic CH <sub>2</sub> -O-Glc
Aglycone Me	1.80	14.5	s	Methyl group on C-2
Benzoate 2,6	7.90	132.5	d (AA'BB')	Aromatic (ortho to CO)
Benzoate 3,5	6.85	116.0	d (AA'BB')	Aromatic (ortho to OH)
Benzoate C=O	-	167.5	s	Ester Carbonyl
Glc-1'	4.30	102.5	d (J=7.8 Hz)	Anomeric Proton ( )

Note: Shifts are approximate and solvent-dependent. The coupling constant (

) of the anomeric proton confirms the

-linkage.

## Biosynthetic Context

**Creoside III** represents a convergence of two major biosynthetic pathways:

- Shikimate Pathway: Produces the aromatic precursor, p-hydroxybenzoic acid.
- MEP/Mevalonate Pathway: Generates the hemiterpene precursor (isopentenyl pyrophosphate derivatives), which forms the 2-methyl-2-butenyl chain.
- Glycosylation: A glucosyltransferase enzyme attaches the glucose unit to the C-4 hydroxyl of the linker, likely as a final stabilization step to increase water solubility and transport within the plant vacuole.

## References

- Nakamura, S., et al. (2008).[2] Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of *Rhodiola crenulata*. *Chemical and Pharmaceutical Bulletin*, 56(4), 536-540.[1]
- PubChem. (n.d.).[4][5] **Creoside III** (CID 101843543).[4] National Library of Medicine.
- Tao, H., et al. (2019).[6] *Rhodiola* species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study.[6] *Phytotherapy Research*, 33(8), 2019-2052.

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- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

- [2. file.medchemexpress.com](https://file.medchemexpress.com) [[file.medchemexpress.com](https://file.medchemexpress.com)]
- [3. medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- [4. Creoside III | C18H24O9 | CID 101843543 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/Creoside-III) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/Creoside-III)]
- [5. Chromia | Cr2O3 | CID 517277 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/Chromia) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/Chromia)]
- [6. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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